1-[2-(2-methoxyphenoxy)ethyl]-1H-benzotriazole
Overview
Description
1-[2-(2-methoxyphenoxy)ethyl]-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibition, photostabilization, and as intermediates in organic synthesis. This particular compound is characterized by the presence of a benzotriazole ring attached to a 2-(2-methoxyphenoxy)ethyl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzotriazole typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with 1H-1,2,3-benzotriazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methoxyphenoxy)ethyl]-1H-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole ring or the methoxyphenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole ring or the methoxyphenoxy group.
Reduction: Reduced forms of the benzotriazole ring or the methoxyphenoxy group.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Scientific Research Applications
1-[2-(2-methoxyphenoxy)ethyl]-1H-benzotriazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized as a corrosion inhibitor, photostabilizer, and in the formulation of coatings and polymers.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit corrosion. Additionally, the compound’s ability to absorb ultraviolet light makes it an effective photostabilizer, protecting materials from UV-induced degradation. In biological systems, the compound may interact with cellular targets, leading to its observed antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: A parent compound with similar structural features but lacking the 2-(2-methoxyphenoxy)ethyl group.
2-(2-methoxyphenoxy)ethylamine: A related compound that serves as a precursor in the synthesis of 1-[2-(2-methoxyphenoxy)ethyl]-1H-benzotriazole.
Uniqueness
This compound is unique due to the presence of both the benzotriazole ring and the 2-(2-methoxyphenoxy)ethyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications such as corrosion inhibition and photostabilization. The compound’s potential biological activities further enhance its uniqueness compared to other benzotriazole derivatives.
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-19-14-8-4-5-9-15(14)20-11-10-18-13-7-3-2-6-12(13)16-17-18/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOQAXVZUCQPDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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